molecular formula C10H6O3 B12418939 2-Hydroxy-1,4-naphthoquinone-5,6,7,8-D4

2-Hydroxy-1,4-naphthoquinone-5,6,7,8-D4

Cat. No.: B12418939
M. Wt: 178.18 g/mol
InChI Key: WVCHIGAIXREVNS-RHQRLBAQSA-N
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Description

2-Hydroxy-1,4-naphthoquinone-5,6,7,8-D4 is a deuterated derivative of 2-Hydroxy-1,4-naphthoquinone, commonly known as lawsone. This compound is characterized by the presence of four deuterium atoms at positions 5, 6, 7, and 8 on the naphthoquinone ring. It has a molecular formula of C10H2D4O3 and a molecular weight of 178.18 g/mol . This compound is primarily used in scientific research due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1,4-naphthoquinone-5,6,7,8-D4 typically involves the deuteration of 2-Hydroxy-1,4-naphthoquinone. One common method involves the reaction of 1,2-naphthoquinone-4-sulfonic acid ammonium salt with sulfur in methanol to produce methoxy naphthoquinone, which is then hydrolyzed using sodium hydroxide to yield 2-Hydroxy-1,4-naphthoquinone . The deuteration process involves the replacement of hydrogen atoms with deuterium atoms using deuterated reagents under specific conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the complete and selective incorporation of deuterium atoms. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired chemical purity .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1,4-naphthoquinone-5,6,7,8-D4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydroxyl and quinone functional groups on the naphthoquinone ring .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroquinone derivatives, substituted naphthoquinones, and various oxidized products depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-Hydroxy-1,4-naphthoquinone-5,6,7,8-D4 involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) such as hydrogen peroxide and superoxide radicals. These ROS can cause oxidative damage to cellular components, leading to antibacterial, antifungal, and antineoplastic effects . The compound also inhibits tumor cell growth by stimulating the production of ROS .

Comparison with Similar Compounds

2-Hydroxy-1,4-naphthoquinone-5,6,7,8-D4 is unique due to the presence of deuterium atoms, which enhance its stability and alter its metabolic pathways compared to non-deuterated analogs. Similar compounds include:

These comparisons highlight the unique properties and applications of this compound in scientific research and industry.

Properties

Molecular Formula

C10H6O3

Molecular Weight

178.18 g/mol

IUPAC Name

5,6,7,8-tetradeuterio-4-hydroxynaphthalene-1,2-dione

InChI

InChI=1S/C10H6O3/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5,11H/i1D,2D,3D,4D

InChI Key

WVCHIGAIXREVNS-RHQRLBAQSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=CC(=O)C2=O)O)[2H])[2H]

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)C2=O)O

Origin of Product

United States

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